3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the pentafluoroethyl group imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol typically involves the reaction of pentafluoroethyl-substituted precursors with phenylhydrazine under controlled conditions. One common method includes the cyclization of 1-phenyl-3-(pentafluoroethyl)-2-propen-1-one with hydrazine hydrate, followed by oxidation to yield the desired pyrazol-5-ol compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazolone and hydrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pentafluoroethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-1-phenyl-1H-pyrazol-5-ol
- 3-(Difluoromethyl)-1-phenyl-1H-pyrazol-5-ol
- 3-(Fluoromethyl)-1-phenyl-1H-pyrazol-5-ol
Uniqueness
3-(Pentafluoroethyl)-1-phenyl-1H-pyrazol-5-ol is unique due to the presence of the pentafluoroethyl group, which imparts higher stability and reactivity compared to its trifluoromethyl and difluoromethyl counterparts. This makes it particularly valuable in applications requiring robust chemical properties .
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5N2O/c12-10(13,11(14,15)16)8-6-9(19)18(17-8)7-4-2-1-3-5-7/h1-6,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXHWCNJEFSBNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.